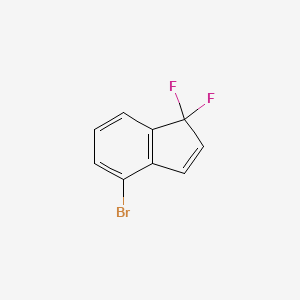

4-Bromo-1,1-difluoro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrF2 |

|---|---|

Molecular Weight |

231.04 g/mol |

IUPAC Name |

4-bromo-1,1-difluoroindene |

InChI |

InChI=1S/C9H5BrF2/c10-8-3-1-2-7-6(8)4-5-9(7,11)12/h1-5H |

InChI Key |

LXMAGOUQAVKDBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC2(F)F)C(=C1)Br |

Origin of Product |

United States |

Contextualization Within Indene and Fluoroorganic Chemistry

Indene (B144670), a bicyclic hydrocarbon, and its derivatives have long been recognized for their biological activity and are integral components in the synthesis of various pharmaceuticals and agrochemicals. mdpi.comacs.org The introduction of fluorine atoms into organic molecules, a cornerstone of fluoroorganic chemistry, can dramatically alter their physical, chemical, and biological properties. dokumen.pubbeilstein-journals.org Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. enamine.netenamine.net

The compound 4-Bromo-1,1-difluoro-1H-indene sits (B43327) at the intersection of these two important chemical domains. It combines the structural features of indene with the unique properties imparted by fluorine, specifically a gem-difluoro group (a carbon atom bonded to two fluorine atoms). This strategic combination makes it a valuable building block in contemporary chemical research.

Significance of Bromine and Gem Difluoro Functionalities in Organic Synthesis

Strategies for Constructing the Indene Core

A variety of synthetic strategies have been developed to access the indene skeleton, ranging from transition metal-catalyzed reactions to Lewis acid-promoted cyclizations. These methods offer diverse pathways to functionalized indenes, providing chemists with a toolbox to tailor the synthesis according to the desired substitution pattern.

Transition Metal-Catalyzed Annulation and Cyclization Reactions

Transition metal catalysis has emerged as a powerful tool for the efficient and selective synthesis of complex organic molecules, including indene derivatives. Several metals, such as rhodium, iron, palladium, and gold, have been successfully employed to catalyze the formation of the indene ring system through various mechanistic pathways.

Rhodium catalysts have proven to be highly effective in the synthesis of indene frameworks. One notable approach involves the rhodium(III)-catalyzed cascade cyclization of aromatic ketones with α,β-unsaturated ketones. nih.gov This reaction proceeds via a direct functionalization of the ortho-C-H bond of the aromatic ketone, followed by an intramolecular cyclization. nih.gov The process, which involves a conjugate addition and a subsequent aldol (B89426) condensation, can be carried out efficiently in the presence of water and under an air atmosphere, affording indene derivatives in moderate to good yields. nih.gov

Another versatile rhodium-catalyzed method is the reaction of 2-(chloromethyl)phenylboronic acid with alkynes, which yields indene derivatives in high yields. organic-chemistry.org The regioselectivity of this reaction is influenced by the steric properties of the substituents on the alkyne. organic-chemistry.org Furthermore, rhodium catalysis has been utilized in the reaction of propargylic alcohols with organoboronic acids to synthesize 1,1-disubstituted indenes. acs.org This transformation involves a selective 1,4-rhodium migration as a key step, with the ligand DPEphos playing a crucial role in promoting the reaction. acs.org

Arylboronate esters containing a pendant Michael-type acceptor olefin can also undergo a rhodium-catalyzed cyclization onto nonterminal acetylenes to produce indenes in good to excellent yields. organic-chemistry.org Additionally, rhodium-mediated [5 + 2 - 2] and [5 + 2 - 1] decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes provide a one-step preparation of indenone and quinone derivatives. rsc.org

| Catalyst System | Reactants | Product Type | Key Features |

| Rhodium(III) | Aromatic ketones and α,β-unsaturated ketones | Indene derivatives | Cascade cyclization, C-H activation, air and water tolerant. nih.gov |

| Rhodium(I) | 2-(chloromethyl)phenylboronic acid and alkynes | Indene derivatives | High yields, regioselectivity dependent on alkyne substituents. organic-chemistry.org |

| Rhodium/DPEphos | Propargylic alcohols and organoboronic acids | 1,1-disubstituted indenes | Involves selective 1,4-rhodium migration. acs.org |

| [Rh(COD)Cl]2/rac-BINAP | 1H-indene-1,2,3-triones and alkynes | Indenone and quinone derivatives | Decarbonylative cycloaddition. rsc.org |

Iron catalysis offers a cost-effective and environmentally benign alternative for the synthesis of indene scaffolds. A notable iron-catalyzed method is the annulative carbomagnesiation for the construction of derivatized 1H-indenes under mild conditions. u-tokyo.ac.jp This approach utilizes the transformation of alkynes into organomagnesium intermediates through an iron-catalyzed 5-endo-dig cyclization/carbomagnesiation. u-tokyo.ac.jp The resulting 3-magnesioindene can then be cross-coupled with various electrophiles to yield a variety of substituted 1H-indenes. u-tokyo.ac.jp

In a different approach, iron(III) chloride can catalyze the reaction of a broad range of N-benzylic sulfonamides with internal alkynes to afford functionalized indene derivatives with high regioselectivity. organic-chemistry.org This reaction proceeds through the cleavage of sp3 carbon-nitrogen bonds to generate benzyl (B1604629) cation intermediates. organic-chemistry.org

| Catalyst | Reactants | Intermediate | Product | Key Features |

| Iron catalyst | Alkyne | Organomagnesium intermediate | Substituted 1H-indenes | 5-endo-dig cyclization/carbomagnesiation, mild conditions. u-tokyo.ac.jp |

| FeCl3 | N-benzylic sulfonamides and internal alkynes | Benzyl cation | Functionalized indenes | High regioselectivity, cleavage of C-N bonds. organic-chemistry.org |

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the construction of indene frameworks. A sequential strategy involving a palladium-catalyzed Suzuki coupling followed by a ruthenium-catalyzed ring-closing metathesis (RCM) allows for the controlled synthesis of functionalized indene derivatives in excellent yields. organic-chemistry.org This method utilizes readily available substituted phenols as starting materials. organic-chemistry.org

Another powerful palladium-catalyzed approach is the tandem intermolecular Suzuki/intramolecular Heck reaction of gem-dibromoolefins. organic-chemistry.org This method, which is highly modular and proceeds under mild conditions, yields methylenindene scaffolds. organic-chemistry.org The choice of ligand is critical for controlling the selectivity of this reaction. organic-chemistry.org Furthermore, palladium-catalyzed carbonylation reactions have been developed for the synthesis of indenones. bohrium.com This cascade reaction proceeds under a carbon monoxide atmosphere to give the desired products in moderate to excellent yields with good functional-group compatibility. bohrium.com

| Catalysis Sequence | Starting Materials | Intermediate | Product | Key Features |

| Pd-catalyzed Suzuki coupling / Ru-catalyzed RCM | Substituted phenols and boronic esters | Diolefinic precursor | Functionalized indenes | Controlled synthesis, excellent yields. organic-chemistry.orgbeilstein-journals.org |

| Pd-catalyzed tandem Suzuki/Heck reaction | gem-dibromoolefins | - | Methylenindenes | Highly modular, mild conditions, ligand-controlled selectivity. organic-chemistry.org |

| Pd-catalyzed carbonylation | Vinyl iodides and arylboronic acids | - | Indenones | Ligand-free, cascade reaction, good functional group tolerance. bohrium.com |

Gold catalysis has emerged as a powerful tool for the activation of alkynes and subsequent cyclization reactions. Several gold(I)-catalyzed methods have been developed for the synthesis of indene derivatives, often involving haloalkynes. For instance, the cycloisomerization of iodo-substituted 1,5-enynes catalyzed by a cationic gold(I) complex leads to the formation of 1-iodomethylene-1H-indenes through a 5-exo-dig cyclization. uniovi.es

In another strategy, indene derivatives can be synthesized from iodoalkynes using a gold(I) N-heterocyclic carbene complex in the presence of a base. uniovi.es This reaction is proposed to proceed through a gold-vinylidene intermediate. uniovi.es Gold(I) catalysts also facilitate the cascade C–H functionalization/Conia-ene type reaction of electron-rich aromatics with o-alkynylaryl α-diazoesters to produce functionalized indenes. rsc.org Furthermore, a gold(I)-catalyzed approach for preparing indenone derivatives from arylalkyne substrates containing cyclic acetals has been reported. encyclopedia.pub This reaction involves the activation of the triple bond by the gold catalyst, leading to a vinyl-gold intermediate that undergoes further transformations to form the indenone ring. encyclopedia.pub

| Catalyst System | Substrate | Proposed Intermediate | Product | Key Features |

| [Au(PPh3)]+ | Iodo-substituted 1,5-enyne | - | 1-Iodomethylene-1H-indene | 5-exo-dig cyclization. uniovi.es |

| [Au(NTf2)(IPr)] / Base | Iodoalkyne | Gold-vinylidene | Indene derivative | - |

| Gold(I) catalyst | o-alkynylaryl α-diazoester and electron-rich aromatic | Zwitterionic intermediate | Functionalized indene | Cascade C-H functionalization/Conia-ene reaction. rsc.org |

| Gold(I) catalyst | Arylalkyne with cyclic acetal | Vinyl-gold intermediate | Indenone derivative | Migration of benzylic hydride. encyclopedia.pub |

Lewis Acid-Promoted Cyclization Reactions for Indene Formation

Lewis acids play a crucial role in promoting various organic transformations, including the cyclization reactions that form the indene core. The reaction of arylallenes and ethenetricarboxylate triesters with tin(IV) chloride (SnCl4) efficiently produces indene derivatives through a conjugate addition/Friedel-Crafts cyclization pathway. acs.orgnih.gov The use of other Lewis acids such as aluminum chloride (AlCl3) and zinc iodide (ZnI2) can also be effective in this transformation. acs.org

Similarly, the tin(IV) chloride-promoted reaction of diarylallenes with vinyl ketones yields indene derivatives via a conjugate addition/cyclization reaction. thieme-connect.com Another novel approach involves the Lewis acid-catalyzed tandem intermolecular cation-arylacetylene cyclization of vicinal silylmethyl-substituted cyclopropyl (B3062369) carbinols to generate substituted indene derivatives. rsc.orgrsc.org This reaction is remarkable for its high stereoselectivity and the formation of multiple new carbon-carbon bonds in a single operation. rsc.org

| Lewis Acid | Reactants | Reaction Type | Product |

| SnCl4, AlCl3, ZnI2 | Arylallenes and ethenetricarboxylate triesters | Conjugate addition/Friedel-Crafts cyclization | Indene derivatives. acs.orgnih.gov |

| SnCl4 | Diarylallenes and vinyl ketones | Conjugate addition/cyclization | Indene derivatives. thieme-connect.com |

| Lewis Acid | Vicinal silylmethyl-substituted cyclopropyl carbinols and arylacetylenes | Tandem intermolecular cation-arylacetylene cyclization | Substituted indene derivatives. rsc.orgrsc.org |

Incorporation of Halogen Substituents

The introduction of halogen atoms onto the indene framework can be achieved through various methodologies, targeting either the aromatic ring or the five-membered carbocycle. The choice of reagents and reaction conditions is critical for achieving the desired regioselectivity.

Indanone derivatives serve as common precursors for the synthesis of substituted indenes. Bromination can be directed to either the aromatic portion or the α-position of the carbonyl group, depending on the chosen synthetic route.

The regioselective bromination of the aromatic ring of indanone systems is highly dependent on the nature of the substituents already present on the ring and the reaction conditions employed. mdpi.comnih.gov Electrophilic aromatic bromination is a common method for preparing aryl bromides, which are valuable precursors for a wide range of chemical transformations. nih.gov

Molecular bromine (Br₂) is a frequently used brominating agent. The reaction of 5,6-dimethoxyindan-1-one with Br₂ in the presence of a base like potassium hydroxide (B78521) (KOH) at low temperatures (~0°C) results in regioselective monobromination at the C-4 position. mdpi.comresearchgate.net This selectivity is driven by the activating effect of the methoxy (B1213986) groups. In contrast, substrates with strongly activating groups, such as hydroxyl groups, may undergo dibromination on the aromatic ring. mdpi.comnih.gov

N-Bromosuccinimide (NBS) is another widely utilized reagent for aromatic bromination, often favored for its milder reaction conditions and improved selectivity. organic-chemistry.orgorganic-chemistry.org In many cases, NBS in solvents like acetonitrile (B52724) provides high para-selectivity with respect to the most activating substituent on an aromatic ring. nih.gov For less reactive or deactivated aromatic compounds, the use of NBS in strong acids like concentrated sulfuric acid can facilitate monobromination. organic-chemistry.org The choice between Br₂ and NBS, along with the specific reaction conditions, allows for targeted bromination of the indanone aromatic ring. nih.gov

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 5,6-Dimethoxyindan-1-one | Br₂ (1.04 mmol), KOH (1.56 mmol), CH₂Cl₂, ice bath, 1 hr | 4-Bromo-5,6-dimethoxyindan-1-one | 81% | researchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂ (1.04 mmol), K₂CO₃ (1.56 mmol), CH₂Cl₂, ice bath, 1 hr | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | mdpi.comresearchgate.net |

| 5,6-Dihydroxyindan-1-one | Br₂/AcOH, room temperature | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | mdpi.comnih.gov |

| 5,6-Dihydroxyindan-1-one | Br₂/KOH, ~0°C | 4,7-Dibromo-5,6-dihydroxyindan-1-one | - | mdpi.comnih.gov |

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketones that serve as intermediates for various biologically active compounds. jcsp.org.pk In indanone systems, the position adjacent to the carbonyl group (the α-position) can be selectively brominated.

The outcome of the bromination is heavily influenced by the reaction conditions. mdpi.comnih.gov Under acidic conditions, such as in acetic acid, the indanone preferentially forms an enol, which then reacts with molecular bromine to yield the α-monobrominated product. mdpi.comresearchgate.net For instance, both indan-1-one and 5,6-difluoroindan-1-one undergo α-monobromination when treated with Br₂ in acetic acid. mdpi.comnih.gov

Conversely, under basic conditions (e.g., using KOH), α,α-dibromination can occur. mdpi.comnih.gov This is observed in the reaction of 5,6-difluoroindan-1-one, which yields 2,2-dibromo-5,6-difluoroindan-1-one regioselectively in high yield when treated with Br₂ and KOH at room temperature. nih.govresearchgate.net Similarly, the bromination of 4-chloro-1-indanone (B82819) under various conditions has been shown to occur selectively in the cyclopentanone (B42830) ring, producing both mono- and dibromo derivatives at the α-position. researchgate.net

| Substrate | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| Indan-1-one | Br₂, Acetic Acid, Room Temperature | 2-Bromoindan-1-one | 84% | nih.gov |

| Indan-1-one | Br₂, KOH, Room Temperature | 2,2-Dibromoindan-1-one | 67% | nih.gov |

| 5,6-Difluoroindan-1-one | Br₂, Acetic Acid | 2-Bromo-5,6-difluoroindan-1-one | 65% | nih.gov |

| 5,6-Difluoroindan-1-one | Br₂, KOH, Room Temperature | 2,2-Dibromo-5,6-difluoroindan-1-one | 84% | nih.govresearchgate.net |

| 5,6-Dimethoxyindan-1-one | Br₂/AcOH, Room Temperature | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.govresearchgate.net |

The introduction of a gem-difluoro group (CF₂) into organic molecules can significantly alter their properties. In the context of indene synthesis, creating the 1,1-difluoro-1H-indene structure requires specialized fluorination methods.

The Baldwin rules for ring closure generally classify 5-endo-trig cyclizations as disfavored processes. However, the presence of a gem-difluoro group on an alkene can overcome this barrier. nih.gov Theoretical studies have shown that the high reactivity of 1,1-difluoro-1-alkenes in nucleophilic 5-endo-trigonal cyclizations stems from the ability of the two highly electronegative fluorine atoms to delocalize the negative charge during the addition step of the reaction. nih.gov This reaction proceeds through an addition-elimination pathway. nih.gov This unique reactivity allows for the synthesis of ring-fluorinated carbocycles, including indenes, from appropriately substituted 1,1-difluoro-1-alkene precursors. tsukuba.ac.jptsukuba.ac.jp The cyclization is promoted by the polarization of the C=C bond caused by the two fluorine atoms, which creates a strong electrostatic attraction for an intramolecular nucleophile. frontiersin.org

Palladium-catalyzed [3+2] annulation reactions are powerful tools for the construction of five-membered rings. nih.govrsc.orgrsc.org These reactions typically involve a bis-nucleophile and a bis-electrophile, which combine to form a new ring system. nih.gov While a direct palladium-catalyzed [3+2] annulation to form 1,1-difluoro-1H-indene derivatives is not extensively documented, related methodologies provide a proof of concept. For instance, nickel-mediated [3+2] cycloadditions of 2-trifluoromethyl-1-alkenes with alkynes proceed through the formation of a five-membered nickelacycle, followed by elimination and an intramolecular 5-endo insertion of a difluoroalkene intermediate to generate a difluoro-cyclopentadiene ring. frontiersin.org

In a general palladium-catalyzed [3+2] annulation, a palladium catalyst activates a substrate to form a reactive intermediate, such as a π-allyl-palladium complex, which then undergoes a cascade reaction with another component to build the ring structure. nih.govbeilstein-journals.org Applying this logic, a potential strategy for difluoroindene derivatives could involve the reaction of a suitably substituted aromatic species with a three-carbon component already containing the gem-difluoro moiety, brought together through palladium catalysis. Such approaches offer a concise route to complex, densely functionalized cyclic systems. rsc.orgpku.edu.cn

Fluorination Strategies for gem-Difluoro Groups in Cyclic Systems

Multistep Synthetic Pathways for Target and Analogous Compounds

Multistep syntheses are essential for assembling complex molecules like substituted indenes. These pathways allow for the precise installation of functional groups in a controlled manner, building molecular complexity step-by-step.

The synthesis of indene amino acid derivatives showcases the power of sequential reactions to build intricate molecular architectures. One effective method begins with commercially available starting materials to construct a core indene structure, which is subsequently functionalized. acs.org

A notable pathway involves the reaction of 1,2-bis(bromomethyl)benzene (B41939) with ethyl isocyanoacetate. acs.org This initial step forms the indene ring system through a cyclization reaction. The resulting ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate is then hydrolyzed under acidic conditions to yield the corresponding amino ester. acs.org This amino ester serves as a versatile intermediate that can be coupled with various carboxylic acids to produce a library of N-acylated indene amino acid derivatives. acs.org For example, condensation with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid yields an advanced intermediate that can be further elaborated. acs.org

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 1,2-bis(bromomethyl)benzene, Ethyl isocyanoacetate | K₂CO₃, TBAHS, MeCN, 70–80 °C | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | 57.3% |

| 2 | Ethyl 2-isocyano-2,3-dihydro-1H-indene-2-carboxylate | HCl, EtOH, EtOAc, Room Temp | 2-Amino-indene-2-carboxylic acid ethyl ester | 96.2% |

| 3 | 2-Amino-indene-2-carboxylic acid ethyl ester, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Condensation reagents | Ethyl 2-(3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | - |

Another advanced sequential approach for synthesizing 1-amino-1H-indenes utilizes a Suzuki-Miyaura coupling followed by a Petasis cyclization reaction, starting from 1,2-bis(boronates). researchgate.net This method demonstrates a divergent synthesis strategy where common intermediates can lead to different classes of compounds. researchgate.net

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its synthesis can be logically inferred from established chemical transformations. The likely precursor is 4-bromo-1-indanone (B57769). The synthesis of 4-bromo-1-indanone is achieved via an intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid. chemicalbook.com The propanoic acid is first converted to its more reactive acid chloride using thionyl chloride, and then cyclized in the presence of a Lewis acid like aluminum chloride to give 4-bromo-1-indanone in high yield. chemicalbook.com The subsequent conversion of the ketone carbonyl group in 4-bromo-1-indanone to the 1,1-difluoro moiety would typically be accomplished using a specialized fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent.

The synthesis of spiro-indene scaffolds, which are structurally related to indenes, involves unique cyclization strategies. These complex three-dimensional structures are of significant interest in medicinal chemistry.

Palladium-Catalyzed Cyclization : Chiral spiro-indenes can be synthesized via a palladium-catalyzed asymmetric (4 + 2) dipolar cyclization. oaepublish.com This method involves trapping π-allyl-Pd 1,4-dipoles with ketenes generated in situ, yielding spiro-indenes with high enantioselectivity. oaepublish.com

Cascade Reactions : An efficient synthesis of indolyl-tethered spiro[cyclobutane-1,1′-indenes] is achieved through a cascade reaction. acs.org The process involves the alkenylation of a 1-(pyridin-2-yl)-1H-indole with an alkynyl cyclobutanol, followed by an intramolecular Friedel-Crafts reaction to form the spirocyclic product. acs.org

Brønsted Acid Catalysis : Spiroisoindolinone indenes can be constructed using a Brønsted acid-catalyzed reaction between isoindolinone-derived propargylic alcohols and external aromatic nucleophiles. irb.hr This transformation proceeds through an intercepted Meyer-Schuster rearrangement followed by an intramolecular Friedel-Crafts alkylation. irb.hr

| Scaffold Type | Synthetic Method | Key Reagents/Catalysts | Precursors |

| Chiral Spiro-Indenes | Asymmetric (4+2) Dipolar Cyclization | Palladium catalyst (Pd₂(dba)₃·CHCl₃), Chiral Ligand | 1-Diazonaphthalene-2(1H)-ones, Indene-involved ketenes |

| Indolyl-Tethered Spiro[cyclobutane-1,1′-indenes] | Cascade Reaction (Alkenylation/Friedel-Crafts) | Ruthenium-based catalyst implied for similar transformations | 1-(Pyridin-2-yl)-1H-indoles, Alkynyl cyclobutanols |

| Spiroisoindolinone Indenes | Intercepted Meyer-Schuster Rearrangement/Friedel-Crafts Alkylation | Brønsted Acid | Isoindolinone-derived propargylic alcohols, Aromatic nucleophiles |

These diverse synthetic strategies underscore the adaptability of organic chemistry in creating a wide array of indene-based molecules, from functionalized amino acids to complex spirocyclic systems.

Chemical Reactivity and Transformational Chemistry of 4 Bromo 1,1 Difluoro 1h Indene

Reactions at the Bromine Center

The carbon-bromine bond in 4-Bromo-1,1-difluoro-1H-indene is a primary site for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

The bromine substituent on the aromatic ring of this compound makes it a suitable substrate for a range of metal-catalyzed cross-coupling reactions. acs.orgwiley.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The tolerance of the bromo group is significant as it allows for further synthetic modifications through traditional cross-coupling methods. acs.org

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Heck reactions, are commonly employed to couple aryl bromides with various partners. For instance, in a Suzuki coupling, this compound could react with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 4-position. Similarly, nickel-catalyzed cross-coupling reactions have emerged as powerful alternatives, often exhibiting different reactivity and selectivity profiles. uni-regensburg.deacs.org These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent metal center, followed by transmetalation and reductive elimination to afford the coupled product and regenerate the catalyst. acs.org

The reaction conditions for these cross-coupling reactions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. The electronic and steric properties of the this compound, as well as the coupling partner, will influence the reaction outcome.

A summary of potential metal-catalyzed cross-coupling reactions involving a bromo-indene derivative is presented below:

| Reaction Name | Coupling Partner | Catalyst | General Product |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | Palladium or Nickel | Aryl-substituted indene (B144670) |

| Stille Coupling | Organotin Reagent | Palladium | Aryl- or vinyl-substituted indene |

| Heck Coupling | Alkene | Palladium | Alkenyl-substituted indene |

| Sonogashira Coupling | Terminal Alkyne | Palladium and Copper | Alkynyl-substituted indene |

| Buchwald-Hartwig Amination | Amine | Palladium or Nickel | Amino-substituted indene |

While aryl bromides are generally less reactive towards nucleophilic aromatic substitution than their activated counterparts, under certain conditions, the bromine atom of this compound can be displaced by a nucleophile. researchgate.net These reactions often require harsh conditions, such as high temperatures and pressures, or the use of a strong base to proceed via an elimination-addition (benzyne) mechanism.

Alternatively, copper-catalyzed nucleophilic substitution reactions (Ullmann condensation) can be employed to replace the bromine atom with various nucleophiles, including amines, alcohols, and thiols, under milder conditions.

Reactivity of the gem-Difluoro Moiety

The gem-difluoro group at the 1-position of the indene ring significantly influences the molecule's reactivity. The strong electron-withdrawing nature of the fluorine atoms and the potential for fluorine elimination or substitution are key aspects of its chemistry.

The gem-difluoroalkene moiety can undergo reactions involving the elimination of one or both fluorine atoms. nih.gov For instance, dehydrofluorination can occur under basic conditions to introduce a double bond. nih.gov Transition metal-catalyzed reactions can also lead to C-F bond functionalization, often proceeding through a β-fluoride elimination mechanism from an organometallic intermediate. nih.gov This process can be utilized to synthesize monofluoroalkenes. nih.gov

Furthermore, nucleophilic substitution of a fluorine atom is possible, although it is generally more challenging than substitution at the bromine center. Such reactions would likely require highly reactive nucleophiles and specific reaction conditions.

Reactions of the Indene Ring System

The indene ring system itself is a reactive entity, capable of undergoing various transformations. The double bond within the five-membered ring can participate in addition reactions, such as hydrogenation to form the corresponding indane derivative. Electrophilic addition to the double bond is also possible, with the regioselectivity being influenced by the electronic effects of the substituents.

Furthermore, the acidic protons at the 3-position of the indene ring can be abstracted by a strong base to generate an indenyl anion. This anion is a powerful nucleophile and can react with a variety of electrophiles, allowing for functionalization at this position. The presence of the bromine and gem-difluoro groups can influence the acidity of these protons and the stability of the resulting anion.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

No published studies were found that describe the electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) on the benzene portion of this compound. The directing effects of the bromo and the fused difluorocyclopentene substituents on the regioselectivity of such reactions have not been experimentally documented.

Transformations at the Cyclopentene (B43876) Ring

Detailed research findings on the chemical transformations involving the cyclopentene ring of this compound, including but not limited to cycloadditions, epoxidation, dihydroxylation, or reduction of the double bond, are not present in the available scientific literature.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise atomic arrangement of 4-Bromo-1,1-difluoro-1H-indene. By analyzing the magnetic properties of its ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and olefinic protons. The aromatic region would likely display complex multiplets for the three protons on the bromo-substituted benzene (B151609) ring. The two vinyl protons on the five-membered ring will also have characteristic chemical shifts and coupling patterns. For comparison, in related 3-bromo-1H-indene structures, aromatic protons appear in the range of δ 7.2-8.0 ppm, while the indenyl protons show signals around δ 5.1-7.4 ppm. thieme-connect.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic C-H | 7.20 - 7.60 | Multiplet (m) | ortho, meta, para J H-H |

| Olefinic C-H (at C2) | 6.80 - 7.10 | Doublet of triplets (dt) | J H-H, J H-F |

| Olefinic C-H (at C3) | 6.40 - 6.70 | Doublet of triplets (dt) | J H-H, J H-F |

Note: Predicted values are based on analyses of similar indene (B144670) and fluoroaromatic structures.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound will be characterized by nine distinct signals. The C-F₂ carbon will exhibit a prominent triplet due to the strong one-bond carbon-fluorine coupling (¹J C-F). rsc.org The carbon atom attached to the bromine (C-Br) will appear at a predictable downfield shift. In analogous brominated indanones, the carbon attached to bromine (C4) shows a signal around δ 116.0 ppm. researchgate.net The gem-difluoro substituted carbon (C1) in related indene systems is typically observed at a significant downfield shift, often as a triplet with a large coupling constant (e.g., ¹J C-F ≈ 290 Hz). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C1 (C-F₂) | 150 - 155 | Triplet (t) |

| C2 | 135 - 140 | Triplet (t) |

| C3 | 120 - 125 | Singlet (s) or small triplet |

| C3a | 140 - 145 | Singlet (s) or small triplet |

| C4 (C-Br) | 115 - 120 | Singlet (s) |

| C5 | 128 - 132 | Singlet (s) |

| C6 | 125 - 129 | Singlet (s) |

| C7 | 122 - 126 | Singlet (s) |

| C7a | 145 - 150 | Singlet (s) or small triplet |

Note: Predicted values are based on analyses of similar indene and fluoroaromatic structures.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. For this compound, the two fluorine atoms at the C1 position are chemically equivalent and are expected to produce a single resonance signal. This signal may appear as a triplet due to coupling with the two protons at the C2 position (³J H-F). In various difluoro-indene derivatives, the ¹⁹F chemical shifts are typically observed in the range of δ -105 to -115 ppm. amazonaws.comdoi.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₉H₅BrF₂), high-resolution mass spectrometry (HRMS) would confirm the exact mass. The molecular ion peak in a low-resolution spectrum would appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, which is the isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br). The expected molecular weight is approximately 231.04 g/mol .

Fragmentation analysis helps in confirming the structure. Key fragmentation pathways would likely involve the loss of a bromine radical (Br•) or hydrogen fluoride (B91410) (HF). The loss of bromine from the molecular ion would result in a fragment ion [M-Br]⁺ at m/z 151.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 230 / 232 | Molecular ion peak (isotopic pattern for Br) |

| [M-F]⁺ | 211 / 213 | Loss of a fluorine atom |

| [M-HF]⁺ | 210 / 212 | Loss of hydrogen fluoride |

| [M-Br]⁺ | 151 | Loss of a bromine atom |

Note: m/z values correspond to the major isotopes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups present in a molecule. The IR and Raman spectra of this compound would display characteristic bands for the aromatic ring, the double bond, and the carbon-halogen bonds. Data from related structures like 4-bromo-1-indanone (B57769) shows characteristic C=O stretching around 1708-1723 cm⁻¹, aromatic C-H stretching, and C-Br vibrations. researchgate.netnih.gov For this compound, the C=C stretching vibrations for both the aromatic ring and the five-membered ring would be prominent. The strong C-F bond vibrations are typically observed in the 1100-1300 cm⁻¹ region.

Table 4: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

| Aromatic C-H Stretch | 3050 - 3150 | Functional Group |

| C=C Stretch (Aromatic) | 1550 - 1620 | Fingerprint |

| C=C Stretch (Olefinic) | 1630 - 1660 | Fingerprint |

| C-F Stretch | 1100 - 1300 | Fingerprint |

| C-Br Stretch | 500 - 650 | Fingerprint |

Note: Predicted values are based on characteristic group frequencies and data from similar compounds. nih.govrsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The extended π-conjugated system of the indene core is expected to absorb UV radiation. rsc.org The presence of the bromine atom and difluoro group may cause shifts in the absorption maxima (λ_max) compared to unsubstituted indene. Specifically, the heavy bromine atom might induce a bathochromic (red) shift.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While many aromatic hydrocarbons are fluorescent, the presence of the heavy bromine atom in this compound could lead to significant fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. google.com Therefore, the compound may exhibit weak fluorescence or be non-fluorescent.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 4-Bromo-1,1-difluoro-1H-indene, DFT calculations can elucidate its fundamental molecular geometry and electronic characteristics.

Theoretical calculations are employed to determine various quantum chemical parameters. These descriptors are crucial in understanding the molecule's reactivity and stability. tci-thaijo.org Key electronic properties that can be calculated include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

Other important electronic properties that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a deeper understanding of the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value | Unit |

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.62 | eV |

| Ionization Potential | 6.85 | eV |

| Electron Affinity | 1.23 | eV |

| Electronegativity (χ) | 4.04 | eV |

| Chemical Hardness (η) | 2.81 | eV |

| Chemical Softness (S) | 0.356 | eV⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

The electrostatic potential map, another output of DFT studies, provides a visual representation of the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions. tci-thaijo.org

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. researchgate.net For this compound, this can involve identifying transition states, intermediates, and the activation energies associated with different reaction pathways.

By modeling reactions such as nucleophilic substitution at the bromine-bearing carbon or electrophilic additions to the double bond, researchers can predict the most favorable reaction conditions and outcomes. Heuristically-aided quantum chemistry approaches can be used to explore the potential energy surfaces and predict feasible reaction pathways. chemrxiv.org These methods combine empirical chemical knowledge with quantum chemical calculations to guide the exploration of complex reaction networks.

For instance, in a proposed synthetic route, computational modeling could compare the energy barriers for different reagents or catalysts, thus identifying the most efficient synthetic strategy. The distortion/interaction model, for example, can be used to predict activation barriers by analyzing the energy required to distort the reactants into their transition-state geometries.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable spatial arrangements of its atoms. The presence of the difluorinated carbon atom and the bromine atom introduces specific steric and electronic effects that influence the molecule's preferred conformation.

DFT studies are also employed to examine the influence of substituents, like fluorine, on the conformational preferences of cyclic systems. mdpi.com The interplay of various forces, including electrostatic interactions, hyperconjugation, and steric factors, determines the conformational behavior. nih.gov For fluorinated compounds, in particular, solvation and solvent polarity can play a significant role in stabilizing certain conformers. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Indene (B144670) Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orglibretexts.org These models are widely used in drug discovery to predict the activity of new chemical entities. ijpsr.com

While specific QSAR studies on this compound are not documented, research on related indene scaffolds has demonstrated the utility of this approach. For example, QSAR models have been developed for indene N-oxide derivatives and indeno[1,2-b]indole (B1252910) derivatives to predict their biological activities. The underlying principle is that structurally similar compounds are likely to have similar activities. entoxsimplified.com

QSAR models are built by correlating molecular descriptors with experimental biological data. These descriptors can be physicochemical properties (like logP), electronic parameters, or steric parameters. youtube.com Multiple linear regression is often used to build the QSAR models. ekb.eg

Table 2: Common Descriptors Used in QSAR Studies of Indene Derivatives

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP, Hydration energy |

| Topological | Connectivity indices, Wiener index |

The predictive power of a QSAR model is assessed through internal and external validation techniques. ekb.eg Such models can guide the design of new indene derivatives with potentially enhanced biological activities. For instance, a 2D-QSAR study on 1H-3-indolyl derivatives successfully guided the identification of potent antioxidants. nih.govnih.gov

Applications and Future Directions in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Molecules

The indene (B144670) framework is a common motif in a variety of biologically active molecules and functional materials. The presence of both a bromine atom and a gem-difluoro group on the indene scaffold of 4-Bromo-1,1-difluoro-1H-indene makes it a highly versatile building block for the synthesis of more complex molecules.

The gem-difluoroalkene moiety is a valuable functional group in the synthesis of novel fluorinated organic compounds. nih.gov This group can act as a precursor for other difluorinated functionalities. For instance, the double bond can undergo various addition reactions, and the fluorine atoms can influence the reactivity of adjacent positions. The presence of fluorine often imparts unique properties to the resulting molecules, such as increased metabolic stability and altered lipophilicity, which are highly desirable in medicinal chemistry. nih.gov The synthesis of gem-difluoro olefins can be achieved through methods like C-H functionalization and β-fluoride elimination reactions. researchgate.netnih.gov

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a wide array of organic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the 4-position of the indene core.

Table 1: Potential Cross-Coupling Reactions at the C4-Position

| Cross-Coupling Reaction | Reactant | Resulting C-C Bond | Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron compounds | Aryl-Aryl, Aryl-Alkyl | Palladium |

| Stille Coupling | Organotin compounds | Aryl-Aryl, Aryl-Vinyl | Palladium |

| Sonogashira Coupling | Terminal alkynes | Aryl-Alkynyl | Palladium/Copper |

| Heck Coupling | Alkenes | Aryl-Vinyl | Palladium |

These reactions enable the construction of a diverse library of 4-substituted-1,1-difluoro-1H-indene derivatives, which can be further elaborated to create novel fluorinated organic compounds with tailored properties.

The introduction of fluorine into drug candidates can significantly enhance their pharmacological profiles. acs.org Fluorine's high electronegativity and small size can lead to improved potency, metabolic stability, and bioavailability. nih.govtandfonline.com The gem-difluoro group in this compound can act as a bioisostere for a carbonyl group, potentially leading to new drug candidates with improved properties. nih.gov

The indane and indene skeletons are present in a number of pharmacologically active compounds. researchgate.net The ability to functionalize the this compound scaffold at the bromine position allows for the exploration of structure-activity relationships in drug discovery programs. For example, the synthesis of indene derivatives as potential anticancer agents has been an active area of research.

In agrochemical research, fluorinated compounds represent a significant portion of modern pesticides and herbicides. biesterfeld.no The trifluoromethyl group, for instance, is known to enhance the efficacy of agrochemicals. nbinno.com The difluoroindene scaffold could be explored for the development of new agrochemicals with improved performance and environmental profiles.

Table 2: Potential Applications of this compound Derivatives

| Research Area | Potential Application | Key Structural Feature |

|---|---|---|

| Drug Discovery | Anticancer agents, enzyme inhibitors | Indene scaffold, gem-difluoro group |

Potential in Advanced Materials Development

Fluorinated organic materials have garnered significant attention for their applications in advanced materials, particularly in the field of electronics and optoelectronics. rsc.org The unique electronic properties conferred by fluorine atoms make them attractive components for the design of novel functional materials.

The incorporation of fluorine into conjugated organic molecules can significantly impact their electronic and optical properties. aip.org Fluorination generally lowers both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve resistance to oxidative degradation in electronic devices. rsc.org This makes fluorinated materials promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. northwestern.eduresearchgate.net The this compound core, after suitable derivatization through its bromo-functionality to create extended conjugated systems, could be investigated for its electroluminescent properties.

In the realm of organic electronics, fluorination is a key strategy for developing n-type and ambipolar organic semiconductors. rsc.org These materials are essential components of organic field-effect transistors (OFETs) and organic solar cells (OSCs). The electron-withdrawing nature of fluorine can enhance electron transport in organic materials.

The development of fluorinated photovoltaic materials has led to significant improvements in the power conversion efficiencies of organic solar cells. pv-magazine.comresearchgate.netnih.govdntb.gov.ua By tuning the electronic properties through fluorination, it is possible to optimize the energy levels of donor and acceptor materials for efficient charge separation and transport. Derivatization of this compound could lead to novel materials for use in organic photovoltaic devices.

Challenges and Future Research Avenues in Synthetic Strategies and Derivatization

While this compound presents numerous opportunities, its synthesis and derivatization are not without challenges. The development of efficient and selective synthetic routes to functionalized indenes is an ongoing area of research. researchgate.netnih.govresearcher.lifeorganic-chemistry.orgacs.org

Challenges in the synthesis of this compound itself may include the selective introduction of the bromine and gem-difluoro groups onto the indene core. The stability of the 1H-indene tautomer might also be a concern under certain reaction conditions.

Future research should focus on developing robust and scalable synthetic methods for this compound and its derivatives. Exploring the full scope of its reactivity, particularly in the context of creating novel materials and biologically active molecules, will be crucial. The development of new derivatization strategies will be key to unlocking the full potential of this versatile building block. nih.govresearchgate.netresearchgate.netmdpi.com

Further investigations into the photophysical and electronic properties of polymers and small molecules derived from this compound are warranted to assess their suitability for various applications in materials science.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-Bromo-1,1-difluoro-1H-indene?

Methodological Answer:

The synthesis typically involves bromination and fluorination of indene derivatives. A reliable protocol involves:

- Step 1: Radical bromination of 1,1-difluoro-1H-indene using N-bromosuccinimide (NBS) under UV light or thermal initiation to introduce bromine at the 4-position.

- Step 2: Fluorination via reaction with bromine fluoride (BrF) in the presence of a dithioketal intermediate, achieving geminal difluorination (C-F bond formation) at the 1-position .

Key Conditions: - Temperature: 0–25°C for bromination; 40–60°C for fluorination.

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Yield: ~65–75% after purification by column chromatography.

Basic: How is the molecular structure of this compound validated experimentally?

Methodological Answer:

Structural confirmation requires:

- NMR Spectroscopy:

- ¹⁹F NMR: Peaks at δ -110 to -115 ppm confirm the presence of two equivalent fluorine atoms.

- ¹H NMR: Aromatic protons appear as doublets (δ 7.2–7.8 ppm), with coupling constants (J = 8–10 Hz) indicating substituent positions.

- X-ray Crystallography: Resolves bond angles (e.g., C-F bond length ~1.34 Å) and confirms the bicyclic indene framework .

- Mass Spectrometry: Molecular ion peak at m/z 215.06 (C₉H₈BrF₂) .

Advanced: How do competing substitution and elimination mechanisms influence fluorination efficiency?

Methodological Answer:

In fluorination with BrF, the reaction pathway depends on steric and electronic factors:

- Substitution (Desired): Favored in rigid bicyclic systems (e.g., indene derivatives) where elimination is sterically hindered.

- Elimination (Side Reaction): Occurs in flexible substrates or under high-temperature conditions, leading to alkene byproducts.

Mitigation Strategy: - Use dithioketal intermediates to stabilize the transition state and reduce elimination .

- Optimize solvent polarity (e.g., DCM) to favor ionic intermediates.

Advanced: How can researchers resolve contradictions in reported bromination regioselectivity?

Methodological Answer:

Discrepancies in bromine positioning (e.g., 4- vs. 6-bromo isomers) arise from:

- Reagent Selectivity: NBS vs. Br₂ (the latter may produce multiple isomers).

- Substrate Preorganization: Electron-withdrawing groups (e.g., fluorine) direct bromination to electron-deficient positions.

Experimental Design: - Compare yields under varying conditions (e.g., light vs. thermal initiation).

- Use computational modeling (DFT) to predict regioselectivity based on frontier molecular orbitals .

Application: What role does this compound play in medicinal chemistry?

Methodological Answer:

this compound serves as:

- Building Block: For synthesizing indene-based kinase inhibitors via Suzuki-Miyaura coupling (e.g., introducing aryl/heteroaryl groups at the 4-position) .

- Probe Molecule: Fluorine atoms act as ¹⁹F NMR tags to study protein-ligand interactions.

Case Study: Derivatives show nanomolar IC₅₀ against cancer cell lines (e.g., HeLa) via tubulin polymerization inhibition .

Application: How is this compound utilized in materials science?

Methodological Answer:

Its derivatives exhibit:

- Liquid Crystal Properties: 2-Phenyl-5,6-difluoro-1H-indene derivatives display high birefringence (Δn > 0.25) and dielectric anisotropy (Δε > 10), making them suitable for LCDs .

- Organic Semiconductors: Planar indene cores enhance π-π stacking in thin-film transistors (e.g., hole mobility ~0.1 cm²/V·s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.